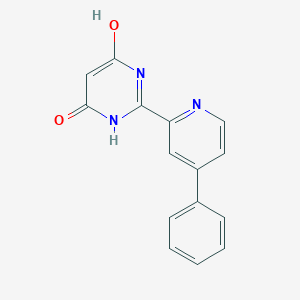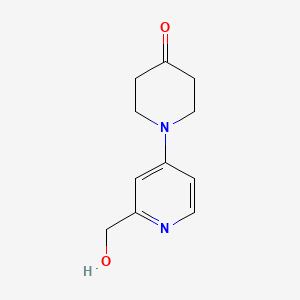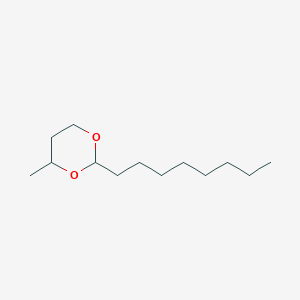
4-Methyl-2-octyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-octyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-2-octyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, typically involves large-scale acetalization processes. These processes often employ continuous flow reactors to ensure efficient mixing and reaction control. The use of molecular sieves or orthoesters can help in the effective removal of water, thereby driving the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-octyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or cleavage products, while reduction typically yields alcohols .
Aplicaciones Científicas De Investigación
4-Methyl-2-octyl-1,3-dioxane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-octyl-1,3-dioxane involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions . The compound can form stable complexes with reactive species, thereby preventing further oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 3 positions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
4-Methyl-1,3-dioxane: Similar structure but lacks the octyl group.
Uniqueness
The octyl group, in particular, increases its hydrophobicity, making it suitable for use in non-polar environments and as a solvent for hydrophobic compounds .
Propiedades
Número CAS |
3080-74-8 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
4-methyl-2-octyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-13-14-11-10-12(2)15-13/h12-13H,3-11H2,1-2H3 |
Clave InChI |
JQWKJFODSPRWDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1OCCC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)

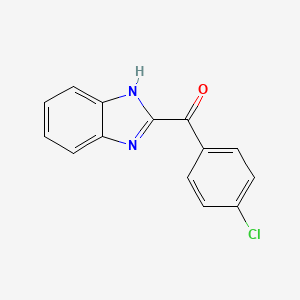
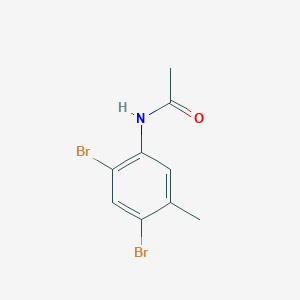
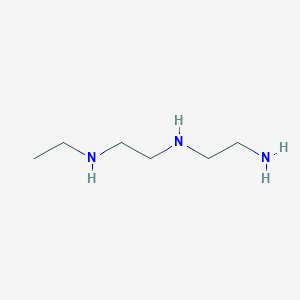
![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
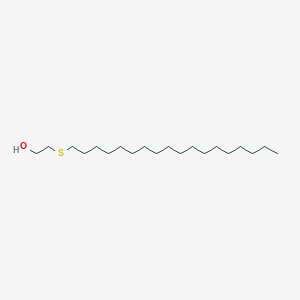
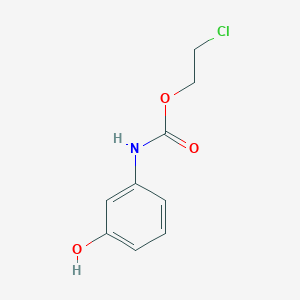

![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
